2-Chloro-6-methoxy-4-methylquinazoline

Vue d'ensemble

Description

2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-methylquinazoline typically involves the reaction of 2-amino-4-chloro-6-methoxybenzoic acid with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-methoxy-4-methylquinazoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a quinazoline N-oxide.

Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinazoline.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: 2-Amino-6-methoxy-4-methylquinazoline.

Oxidation: this compound N-oxide.

Reduction: 2-Amino-6-methoxy-4-methylquinazoline.

Applications De Recherche Scientifique

2-Chloro-6-methoxy-4-methylquinazoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-Chloro-6-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-methylquinazoline

- 2-Chloro-6-methoxyquinazoline

- 4-Chloro-6-methoxy-2-methylquinoline

Uniqueness

2-Chloro-6-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents contribute to its reactivity and potential therapeutic applications .

Activité Biologique

2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article will explore its chemical structure, biological properties, mechanisms of action, and relevant case studies.

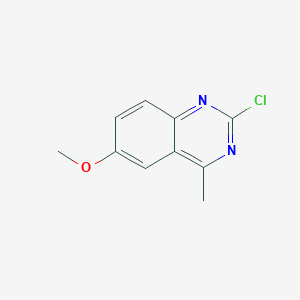

Chemical Structure

The compound features a quinazoline core characterized by:

- Chlorine atom at the 2-position

- Methoxy group at the 6-position

- Methyl group at the 4-position

This specific arrangement contributes to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 208.65 g/mol .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, including:

- Hepatocellular carcinoma (Hep-G2)

- Human lung carcinoma (LU-1)

- Human breast carcinoma (MCF-7)

The mechanism of action appears to involve the inhibition of specific cellular pathways related to cancer proliferation, leading to significant cytotoxic effects.

Antimicrobial Effects

In addition to its anticancer properties, this compound demonstrates potential antimicrobial activity . Preliminary studies suggest efficacy against various bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of enzymes involved in cancer cell proliferation

- Modulation of inflammatory pathways

- Potential interactions with microbial enzymes .

Study on Anticancer Properties

In a study assessing the anticancer effects of various quinazoline derivatives, this compound was evaluated for its cytotoxicity against Hep-G2 cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as compared to solvent controls .

| Concentration (µM) | % Cell Viability |

|---|---|

| 25 | 50 |

| 50 | 30 |

| 100 | 10 |

This data underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Efficacy

Another study investigated the antimicrobial properties of quinazoline derivatives, including this compound. The compound showed promising results against strains of Mycobacterium tuberculosis, indicating its potential utility in treating resistant infections .

Comparative Analysis with Related Compounds

To better understand the pharmacological profile of this compound, a comparative analysis was conducted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 2, methoxy at position 6 | Anticancer properties |

| 4-Chloroquinazoline | Chlorine at position 4 | Antimicrobial activity |

| 6-Methoxy-2-methylquinazoline | Methoxy at position 6 | Anticancer properties |

This table illustrates how variations in substituent positions can influence biological activity, highlighting the unique profile of this compound.

Propriétés

IUPAC Name |

2-chloro-6-methoxy-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWOJKFEOSFMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.